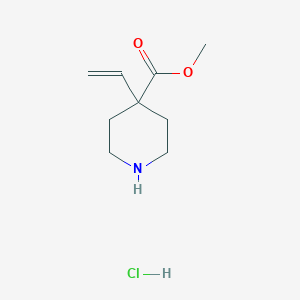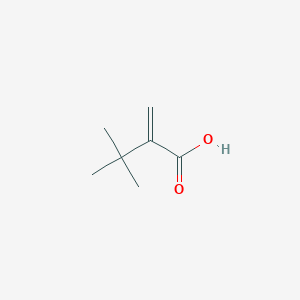
2-tert-Butylacrylsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylacrylic acid is a chemical compound that plays a significant role in various scientific research and industrial applications. It contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 2-Tert-butylacrylic acid includes a total of 20 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecular formula is C7H12O2.Wissenschaftliche Forschungsanwendungen
Organische Synthese und chemische Reaktionen
2-tert-Butylacrylsäure dient als vielseitiger Baustein in der organischen Synthese. Forscher nutzen sie, um komplexere Moleküle durch verschiedene chemische Reaktionen zu erzeugen. Einige bemerkenswerte Reaktionen umfassen:
- Veresterung: Durch die Reaktion von this compound mit Alkoholen können Ester synthetisiert werden. Diese Ester finden Anwendungen in der Parfümerie, als Aromastoffe und als Lösungsmittel .
- Umesterung und Aminolyse: PCl3-vermittelte Umesterung und Aminolyse von tert-Butylestern können zur Bildung von bioaktiven Molekülen führen .
Umweltanwendungen
Als aufstrebendes Lösungsmittel hat this compound (tert-Butylacetat) aufgrund seiner geringen Toxizität und vernachlässigbaren photochemischen Reaktivität Aufmerksamkeit erlangt. Es wird in Industriereinigern, Oberflächenbehandlungsmitteln und Beschichtungen verwendet. Seine Anwendung hat zu einer Reduzierung der bodennahen Ozonbildung durch Lösemittelemissionen in den Vereinigten Staaten und Kanada geführt .
Wirkmechanismus
Target of Action
2-Tert-butylacrylic acid (TBA) is a mono-functional monomer with a characteristic high reactivity of acrylates and a bulky, hydrophobic moiety . It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The primary targets of TBA are a variety of monomers, including acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, and styrene . The tert-butyl moiety of TBA leads to high hydrophobicity .
Mode of Action
TBA interacts with its targets through polymerization and co-polymerization processes . The bulky, hydrophobic tert-butyl moiety of TBA imparts certain characteristics to the polymers. For instance, it promotes interlocking between different polymer chains and reduces polymer chain entanglements . It also allows for selective heat and chemical resistance, which enables polymer modification in processing or final applications .
Biochemical Pathways
It is known that tba can be synthesized with a large variety of monomers, suggesting that it may influence a wide range of biochemical pathways
Pharmacokinetics
Given its chemical properties, it can be inferred that tba has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs
Result of Action
The result of TBA’s action is the formation of polymers with specific characteristics. These include high hydrophobicity, hardness due to a comparatively high glass transition temperature, reduced viscosity at high solid content, improved cohesion, and good interaction with associative thickeners . Additionally, TBA can facilitate the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates .
Action Environment
The action of TBA is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, TBA can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The presence of other monomers also influences the action of TBA . .
Biochemische Analyse
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to its carboxylic acid and hydroxyl groups These groups can interact with enzymes, proteins, and other biomolecules, potentially influencing their function
Dosage Effects in Animal Models
Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, would be valuable for understanding the safety and efficacy of this compound .
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-methylidenebutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVYRYDARHKQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2424692.png)

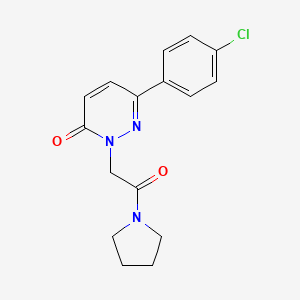

![6-Boc-4-oxa-5-thia-6-azaspiro[2.4]heptane 5,5-Dioxide](/img/structure/B2424700.png)
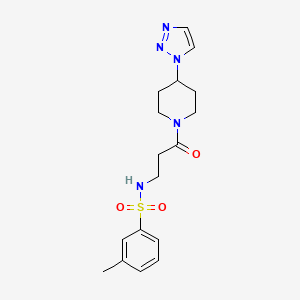
![6-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2424702.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-2-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2424703.png)
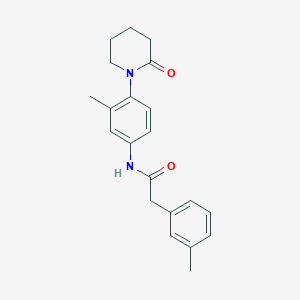
![butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2424709.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B2424710.png)

